3-(Oxolan-3-ylmethylamino)quinolin-6-ol
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Overview
Description
3-(Oxolan-3-ylmethylamino)quinolin-6-ol is a heterocyclic compound that features a quinoline core structure with an oxolane (tetrahydrofuran) ring attached via a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions . The oxolane ring can be introduced through nucleophilic substitution reactions involving oxolane derivatives and appropriate leaving groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, utilizing continuous flow reactors and greener reaction conditions to enhance yield and reduce waste. Catalysts and solvents that can be recycled and reused are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-ylmethylamino)quinolin-6-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(Oxolan-3-ylmethylamino)quinolin-6-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-ylmethylamino)quinolin-6-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Quinolone: A class of compounds with similar core structures but different substituents, widely used as antibiotics.
Phenanthridin-6-one: Another heterocyclic compound with a similar structure, used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and ability to interact with biological targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-(oxolan-3-ylmethylamino)quinolin-6-ol |
InChI |
InChI=1S/C14H16N2O2/c17-13-1-2-14-11(6-13)5-12(8-16-14)15-7-10-3-4-18-9-10/h1-2,5-6,8,10,15,17H,3-4,7,9H2 |
InChI Key |
VFEJXKXPQJCPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CNC2=CN=C3C=CC(=CC3=C2)O |
Origin of Product |
United States |
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